1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O6 and a molecular weight of 392.45 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with benzyl, methyl, and tert-butoxycarbonylamino groups. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl and tert-butoxycarbonylamino groups under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may utilize flow microreactor systems for the efficient and sustainable synthesis of the compound .
Chemical Reactions Analysis
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group can be replaced by other functional groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperidine ring.
This compound: Another related compound with variations in the functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-18(24)21-16-10-15(17(23)26-4)11-22(12-16)19(25)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPQGHPJKFXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678309 |
Source
|
Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221819-24-4 |
Source
|
Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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